4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline
Description
Propriétés
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-15-6-5-14(11-16(15)18)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVBXYRDIUDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the reaction of 1-fluoro-4-nitrobenzene with 1-(3,4-dichlorophenyl)piperazine. This reaction forms 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine. The nitro group of this intermediate is then reduced to an amino group using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst, resulting in the formation of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenated solvents such as dichloromethane (CH₂Cl₂) with a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to potential therapeutic effects in the treatment of neurological disorders. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
A. Substituent Modifications on the Phenyl Ring
Key Insight : The position and electronegativity of substituents influence receptor binding. 3,4-Dichloro substitution (target compound) maximizes electron-withdrawing effects, enhancing affinity for dopamine D₂ receptors compared to 2,4-diCl or 4-Cl analogues .
B. Functional Group Additions
Sulfonamide and carbamoyl derivatives exhibit distinct pharmacological profiles:
Key Insight : Sulfonamide groups improve water solubility, while carbamoyl modifications enhance metabolic stability. Compound 20 shows 80% yield, indicating efficient synthesis compared to 4-Cl derivatives (65% yield) .
C. Piperazine Core Modifications
| Compound Name | Piperazine Modification | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(4-Methylpiperazino)aniline | N-methylpiperazine | C₁₁H₁₇N₃ | 191.27 |
| 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline | Morpholinoethyl side chain | C₁₆H₂₄N₄O | 288.39 |
Morpholinoethyl extensions (e.g., ) introduce hydrogen-bonding sites for targeted drug delivery .
Physicochemical Properties
- Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases logP (~3.5), favoring blood-brain barrier penetration compared to 4-Cl (logP ~2.8) or morpholinoethyl (logP ~1.9) derivatives .
Activité Biologique
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline (also known as DCPP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system. This article explores the biological activity of DCPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
DCPP primarily acts as a receptor ligand , interacting with various neurotransmitter receptors in the brain. Its mechanism involves:
- Dopamine Receptor Modulation : DCPP shows affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease .
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, influencing mood and anxiety pathways .
These interactions can lead to modulation of neurotransmitter release, thereby impacting cognitive functions and emotional states.
Anticancer Properties
Recent studies have explored the anticancer potential of DCPP. In vitro evaluations demonstrated that DCPP exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-231 (Breast) | 98.34 | Moderate inhibition observed |
| PC3 (Prostate) | 1.02 | Significant inhibition; G2/M phase arrest |
| HeLa | 1.35 | Induced DNA damage |
In these studies, DCPP was found to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle at specific phases .
Neuropharmacological Effects
DCPP's neuropharmacological properties have been investigated concerning its potential use in treating neurological disorders. It has shown promise in:
- Reducing Anxiety : Animal models treated with DCPP exhibited reduced anxiety-like behaviors, suggesting its utility in anxiety disorders .
- Cognitive Enhancement : DCPP improved learning and memory in rodent models, indicating potential applications in cognitive decline associated with aging or neurodegenerative diseases .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized DCPP and evaluated its biological activity. The researchers conducted molecular docking studies to predict binding affinities to dopamine receptors, revealing strong interactions that correlate with observed biological effects .
Study 2: Anticancer Activity Assessment
In another investigation, DCPP was tested against several cancer cell lines. The results indicated significant cytotoxicity against prostate cancer cells (PC3), with an IC50 value of 1.02 µM. The study concluded that DCPP could serve as a lead compound for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline?
Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenylpiperazine with nitroaniline derivatives, followed by nitro group reduction. For example:
Nucleophilic aromatic substitution : React 1-chloro-3,4-dichlorobenzene with piperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C to form the piperazine intermediate.
Nitro reduction : Reduce the nitro group in the intermediate (e.g., 4-nitroaniline derivative) using catalytic hydrogenation (10% Pd/C, H₂) or hydrazine hydrate in ethanol .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using LC-MS (>98% purity) and ¹H/¹³C NMR for structural validation .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Methodological Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) and reducing agents (e.g., hydrazine, NaBH₄) to minimize over-reduction or dehalogenation .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, methanol) to balance reaction rate and byproduct formation .
- Temperature control : Use reflux conditions (80–100°C) for coupling steps and room temperature for reduction to avoid decomposition.
- Byproduct analysis : Employ LC-MS and TLC to identify impurities (e.g., unreacted starting materials, N-oxide derivatives) and adjust stoichiometry or reaction time .
Mechanism of Action (Basic)
Q. Q3. What biochemical pathways or receptors might this compound target based on structural analogs?
Methodological Answer: The piperazine moiety and dichlorophenyl group suggest potential interactions with:
- Serotonin (5-HT) receptors : Piperazine derivatives are known 5-HT₁A/2A modulators. Use radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) to test affinity .
- Dopamine receptors : Evaluate D₂/D₃ receptor binding via competitive assays with [³H]spiperone .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the aniline group’s electron-donating properties .
Advanced Mechanistic Studies
Q. Q4. How can conflicting data on receptor binding affinities be resolved?
Methodological Answer:
- Orthogonal assays : Compare radioligand binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues for mutagenesis studies .
- Metabolite profiling : Use LC-MS/MS to rule out interference from metabolites (e.g., N-oxides or dechlorinated derivatives) .
Stability and Degradation (Advanced)
Q. Q5. What environmental factors influence the compound’s stability, and how can degradation products be characterized?
Methodological Answer:
- Stress testing : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (1–13) to identify degradation pathways .
- Degradation analysis : Use HPLC-DAD/HRMS to detect and characterize products (e.g., hydrolyzed piperazine rings or oxidized aniline groups) .
- Storage recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
Structure-Activity Relationship (SAR) Studies
Q. Q6. How do substitutions on the phenyl or piperazine rings affect biological activity?
Methodological Answer:
- Analog synthesis : Prepare derivatives with electron-withdrawing (e.g., –CF₃) or -donating (–OCH₃) groups at the 3,4 positions .
- Activity testing : Compare IC₅₀ values in receptor binding or cell viability assays (e.g., MTT assay in cancer cell lines).
- Data interpretation : Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity trends .
Toxicity Profiling (Advanced)
Q. Q7. What in vitro/in vivo models are suitable for assessing the compound’s toxicity?
Methodological Answer:
- In vitro : Perform Ames test (mutagenicity), hERG inhibition (patch-clamp), and hepatocyte viability assays (LDH release) .
- In vivo : Administer escalating doses to rodent models (OECD 423 guidelines) and monitor organ histopathology and serum biomarkers (ALT, AST) .
- Metabolite toxicity : Identify reactive metabolites (e.g., quinone imines) via glutathione trapping assays .
Analytical Characterization (Basic)
Q. Q8. What analytical techniques are essential for confirming purity and structure?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
